N-cyclopropyl-1-(3-fluorophenyl)methanesulfonamide
Description
N-Cyclopropyl-1-(3-fluorophenyl)methanesulfonamide (CAS: 1420987-44-5) is a fluorinated sulfonamide derivative with the molecular formula C₁₀H₁₂FNO₂S and a molecular weight of 229.27 g/mol (exact value calculated from formula). Structurally, it features a cyclopropylamine group linked to a methanesulfonamide backbone, with a 3-fluorophenyl substituent. This compound is commercially available as a white to off-white solid (purity ≥95%) and is primarily utilized in organic synthesis as an intermediate, particularly in pharmaceutical or agrochemical research . Its synthesis involves multi-step reactions, including sulfonylation and cyclopropane ring formation, though detailed protocols are proprietary or patent-protected .
Properties
IUPAC Name |
N-cyclopropyl-1-(3-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2S/c11-9-3-1-2-8(6-9)7-15(13,14)12-10-4-5-10/h1-3,6,10,12H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFQQQHQWHPQIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1-(3-fluorophenyl)methanesulfonamide typically involves the reaction of cyclopropylamine with 3-fluorobenzyl chloride, followed by sulfonation with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-1-(3-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
N-cyclopropyl-1-(3-fluorophenyl)methanesulfonamide has been investigated for its potential as an anticancer agent. Studies indicate that compounds with similar structures can inhibit tyrosine kinase receptors, which are implicated in various cancers such as lung cancer and leukemia. The presence of the fluorine atom is believed to enhance the compound's interaction with biological targets, potentially leading to improved efficacy against cancer cells .
Antimicrobial Properties
Research has highlighted the compound's potential antimicrobial activity. Its mechanism may involve interaction with specific enzymes or receptors, leading to inhibition of bacterial growth. This makes it a candidate for further studies aimed at developing new antimicrobial agents .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various modifications, making it useful in synthesizing other biologically active compounds. For instance, the cyclopropyl moiety can be manipulated to create derivatives with enhanced pharmacological properties .
Case Study: Anticancer Research
A study focused on compounds similar to this compound found that they exhibited significant activity against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) analysis revealed that modifications at the phenyl ring could lead to improved potency against resistant strains of Mtb, indicating a promising avenue for tuberculosis treatment .
Case Study: Tyrosine Kinase Inhibition
Another research initiative explored the inhibition of Axl and Mer tyrosine kinases using compounds related to this compound. The findings suggested that these compounds could effectively modulate signaling pathways associated with tumor progression, thus presenting a novel therapeutic approach for cancer treatment .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropane moiety; fluorinated phenyl | Potential anticancer and antimicrobial |
| N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide | Dichlorinated phenyl | Varies in reactivity; potential for different biological effects |
| N-(3,4-dichlorophenyl)methanesulfonamide | Lacks cyclopropane structure | Simpler structure may lead to different pharmacological properties |
This table illustrates how variations in substituents affect the biological activity and reactivity of sulfonamide derivatives.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(3-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- Electronic Effects : The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing properties compared to the stronger nitro group in its nitro analog. This difference impacts reactivity in cross-coupling or nucleophilic substitution reactions .
Sulfonamide-Based Agrochemicals
| Compound Name | Use | Molecular Formula | Key Structural Features |
|---|---|---|---|
| Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) | Fungicide | C₁₇H₁₆F₃NO₂ | Benzamide backbone with trifluoromethyl and isopropoxy groups |
| Methoprotryne (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) | Herbicide | C₁₁H₂₂N₆OS | Triazine core with methylthio and methoxypropyl groups |
Comparison :
- Backbone Diversity : Flutolanil and methoprotryne employ benzamide and triazine cores, respectively, whereas the target compound uses a sulfonamide scaffold. This distinction limits direct functional parallels but highlights the versatility of aryl-substituted compounds in agrochemistry .
Pharmacological Sulfonamides
However, the cyclopropyl and fluorophenyl groups may reduce water solubility compared to simpler sulfonamides, limiting bioavailability without further derivatization .
Biological Activity
N-cyclopropyl-1-(3-fluorophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 229.27 g/mol. The presence of the cyclopropyl group and the fluorophenyl moiety are critical for its biological interactions and pharmacological properties.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , similar to other sulfonamides. Preliminary studies suggest effectiveness against various bacterial strains, although specific data on its spectrum of activity remains limited.
2. Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects , which may be attributed to its ability to inhibit certain inflammatory pathways or enzymes involved in the inflammatory response. This suggests possible applications in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes related to bacterial metabolism or inflammatory processes.
- Receptor Interaction : The compound could interact with receptors involved in pain and inflammation, leading to reduced symptoms .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl group, fluorophenyl moiety | Antimicrobial, anti-inflammatory |
| N-cyclopropyl-1-(4-fluorophenyl)methanesulfonamide | Cyclopropyl group, different fluorophenyl position | Potentially different pharmacokinetics |
| N-cyclopropyl-1-(2-chlorophenyl)methanesulfonamide | Cyclopropyl group, chlorophenyl moiety | Varies based on halogen positioning |
The positional isomerism significantly influences the compound's reactivity and biological activity, leading to varying pharmacokinetic profiles .
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of sulfonamides, this compound was tested against several bacterial strains. Results indicated moderate activity, suggesting further investigation is warranted to optimize its efficacy .
Case Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory effects of various sulfonamide derivatives. This compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, highlighting its potential for therapeutic applications in inflammatory conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-cyclopropyl-1-(3-fluorophenyl)methanesulfonamide, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves nucleophilic substitution of a cyclopropylamine with a sulfonyl chloride derivative. For example, reacting 3-fluorophenylmethanesulfonyl chloride with cyclopropylamine under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C). Optimization includes controlling stoichiometry, reaction time, and purification via silica gel chromatography (hexanes/EtOAc gradients). NMR and HPLC are critical for purity validation .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?
- Answer :
- NMR spectroscopy : Confirm regiochemistry (e.g., ¹H NMR δ 7.35–6.90 ppm for fluorophenyl protons; cyclopropyl NH resonance ~δ 4.5 ppm) .
- Mass spectrometry : ESI-MS (e.g., [M-H]⁻ at m/z 222.00) for molecular weight confirmation .
- Collision Cross Section (CCS) : Ion mobility spectrometry predicts CCS values (e.g., [M+H]+ at 149.0 Ų) to validate gas-phase conformation .
Q. How should initial biological activity screening be designed to assess its therapeutic potential?
- Answer : Prioritize enzyme inhibition assays (e.g., folate synthesis enzymes for antimicrobial activity) and cytotoxicity screens (e.g., MTT assays against cancer cell lines). Use sulfonamide derivatives as positive controls. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are essential .
Advanced Research Questions
Q. What mechanistic approaches can elucidate its interaction with biological targets, such as enzyme active sites?
- Answer : Combine X-ray crystallography or cryo-EM to resolve target-bound structures. Molecular dynamics simulations can map binding energetics (e.g., sulfonamide group interactions with catalytic residues). Fluorescence polarization assays quantify binding affinity (Kd) .
Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?
- Answer : Synthesize analogs with substituent variations (e.g., replacing 3-fluorophenyl with 4-fluoro or nitro groups). Use QSAR models to correlate electronic (Hammett σ) and steric parameters (Taft’s Es) with activity. Validate via comparative enzymatic assays .
Q. How can contradictions in reported synthetic yields (e.g., 60% vs. 30%) be resolved?
- Answer : Systematic parameter screening (e.g., temperature, solvent polarity, catalyst loading). Design of Experiments (DoE) identifies critical factors. Reproduce reactions under inert atmosphere (N2/Ar) to exclude moisture/O2 interference .
Q. What computational strategies predict metabolic stability and off-target interactions?
- Answer :
- ADMET prediction : Use tools like SwissADME to estimate CYP450 metabolism and blood-brain barrier permeability.
- Docking studies : Screen against off-target kinases or GPCRs using AutoDock Vina. Prioritize targets with docking scores ≤ -7.0 kcal/mol for experimental validation .
Q. How can metabolic stability be experimentally validated in vitro?
- Answer : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t½) and intrinsic clearance (Clint). Include CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
